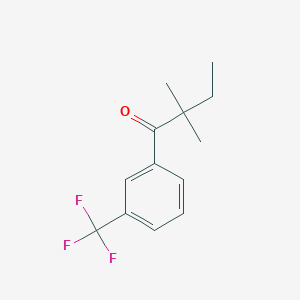

2,2-Dimethyl-3'-trifluoromethylbutyrophenone

Description

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-6-5-7-10(8-9)13(14,15)16/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVHTILZQHMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642448 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-80-5 | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,2-dimethyl-3'-trifluoromethylbutyrophenone typically involves:

- Introduction of the trifluoromethyl group onto the aromatic ring (3' position)

- Construction of the 2,2-dimethylbutyrophenone side chain via alkylation or acylation

- Use of appropriate starting materials such as trifluoromethyl-substituted benzoic acids or benzyl halides

- Reduction or oxidation steps to achieve the ketone functionality

Key Preparation Route from Trifluoromethyl-Substituted Precursors

A relevant and industrially scalable method involves the use of 3,3-trifluoro-2,2-dimethylpropionic acid as a starting material, which can be converted into intermediates leading to the target compound.

Stepwise Process (Adapted from Patent CN115536493A):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 3,3-trifluoro-2,2-dimethylpropionic acid in solvent (e.g., tetrahydrofuran) | Room temperature, stirring | Ensures homogeneous reaction mixture |

| 2 | Reduction with sodium borohydride | Temperature controlled at 25-50 °C, reaction time 0.5-2 hours | Converts acid to corresponding alcohol intermediate |

| 3 | Addition of zinc chloride | Stirring at constant temperature for 1 hour | Facilitates reaction progression |

| 4 | pH adjustment after cooling | Use of alkali to neutralize | Prepares for extraction |

| 5 | Layering, extraction, drying | Organic solvent extraction, drying agents | Purification step |

| 6 | Final purification | Distillation or recrystallization | Obtains high-purity intermediate |

This method yields 3,3-trifluoromethyl-2,2-dimethylpropanol , a key intermediate that can be further transformed into the butyrophenone structure by subsequent acylation or Friedel-Crafts type reactions with appropriate aromatic substrates bearing the trifluoromethyl group at the 3' position.

Aromatic Substitution and Alkylation

Data Table: Summary of Preparation Parameters

Research Findings and Notes

The reduction of trifluoromethyl-substituted acids to alcohols is efficient and scalable, providing a key intermediate for further synthesis.

Bromomethylation followed by alkylation using phase-transfer catalysis offers a versatile route to introduce the 2,2-dimethylbutyrophenone side chain on aromatic rings, including trifluoromethyl-substituted phenyls.

Friedel-Crafts acylation remains a classical approach but requires careful control to avoid poly-substitution or rearrangements.

Industrial scale-up favors methods with mild conditions, high yields, and simple post-reaction workup, such as the sodium borohydride reduction route.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3’-trifluoromethylbutyrophenone is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’-trifluoromethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2,2-Dimethyl-3'-trifluoromethylbutyrophenone and its analogs:

*Hypothetical calculation based on structural analogs.

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound is a strong electron-withdrawing group (EWG), which increases the electrophilicity of the ketone carbonyl compared to methyl (-CH₃) or chloro (-Cl) groups in analogs. This enhances reactivity in nucleophilic addition reactions .

Molecular Weight Trends :

- The trifluoromethyl group contributes significantly to molecular weight (~244 g/mol vs. 204 g/mol for tetramethyl analog), impacting physical properties such as boiling point and solubility.

Physicochemical Properties

While direct data for the target compound is unavailable, trends from analogs suggest:

- Solubility : The -CF₃ group may reduce solubility in polar solvents (e.g., water) compared to methylated analogs due to increased hydrophobicity. Chloro-fluoro derivatives (e.g., 4'-chloro-3'-fluoro analog) exhibit moderate solubility in organic solvents like dichloromethane .

- Thermal Stability: EWGs like -CF₃ can destabilize the molecule under thermal stress compared to methyl groups, as seen in halogenated propiophenones .

Biological Activity

2,2-Dimethyl-3'-trifluoromethylbutyrophenone (commonly referred to as DM-TFB) is a synthetic organic compound that belongs to the class of butyrophenones. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural attributes and biological activities. This article delves into the biological activity of DM-TFB, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C12H12F3O

- Molecular Weight : 240.22 g/mol

- Chemical Structure : Contains a butyrophenone backbone with trifluoromethyl and dimethyl substituents.

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

DM-TFB exhibits biological activity primarily through its interaction with various molecular targets within cells. The compound is known to modulate several signaling pathways, which can lead to diverse physiological effects:

- Enzyme Inhibition : DM-TFB has been shown to inhibit specific enzymes involved in metabolic pathways, thus altering cellular metabolism and function.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and behavior.

Cellular Effects

Research indicates that DM-TFB impacts cellular processes such as:

- Cell Proliferation : Studies have demonstrated that DM-TFB can influence cell cycle progression in various cell lines.

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, suggesting potential anti-cancer properties.

Case Studies

Several studies have explored the biological effects of DM-TFB:

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that DM-TFB induced apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.

- Neuropharmacological Effects : A study involving animal models indicated that DM-TFB administration resulted in altered behavior patterns consistent with anxiolytic effects, possibly through modulation of GABAergic transmission.

Summary of Key Studies

Biochemical Interactions

DM-TFB's interactions at the molecular level include:

- Binding Affinity : The compound shows high binding affinity for certain receptors, which may explain its potent biological effects.

- Metabolic Pathways : It influences key metabolic pathways by acting as an inhibitor or activator of critical enzymes involved in metabolism.

Toxicological Profile

While promising in its biological activities, DM-TFB's safety profile must also be considered:

- Toxicity Studies : Preliminary toxicity assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and neurotoxicity.

- Dose-Response Relationship : The biological effects are dose-dependent; lower concentrations may exhibit beneficial effects while higher concentrations could be detrimental.

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3'-trifluoromethylbutyrophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation or directed ortho-metalation strategies. For trifluoromethyl introduction, direct electrophilic substitution is challenging due to the electron-withdrawing nature of the CF₃ group. A practical method involves:

Pre-functionalization of the aryl ring : Start with a pre-halogenated precursor (e.g., 3'-bromo-2,2-dimethylbutyrophenone, as in ) and perform a Kumada or Suzuki coupling with a trifluoromethyl-containing reagent.

Metal-mediated trifluoromethylation : Use Cu(I)- or Pd(II)-catalyzed cross-coupling with CF₃ sources like TMSCF₃ or CF₃Br under inert conditions (e.g., THF, −78°C) .

Optimization : Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature : Low temperatures (−78°C to 0°C) minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the product .

Yield Considerations :

Unoptimized reactions typically yield 40–60%. Improved yields (>75%) are achieved by:

- Using excess CF₃ reagent (1.5–2.0 equiv).

- Slow addition of coupling agents to avoid exothermic side reactions.

- Post-reaction quenching with aqueous NH₄Cl to stabilize intermediates.

Q. How does the trifluoromethyl group affect the compound’s electronic properties compared to halogen substituents (e.g., Br, Cl)?

Methodological Answer: The CF₃ group exerts strong electron-withdrawing effects via inductive withdrawal, altering reactivity and spectroscopic profiles:

- Electronic Effects :

- NMR Shifts : The ¹⁹F NMR signal for CF₃ appears as a singlet near −60 ppm, distinct from halogen substituents (e.g., ³⁵Cl/⁷⁹Br lack NMR activity). ¹H NMR shows deshielding of adjacent protons (e.g., aromatic protons at 3'-position shift upfield by 0.2–0.5 ppm compared to Br/Cl analogs) .

- IR Spectroscopy : C=O stretching frequencies increase by ~10 cm⁻¹ due to reduced electron density at the ketone.

- Comparative Reactivity :

- Nucleophilic Aromatic Substitution (NAS) : CF₃-substituted derivatives resist NAS under conditions where Br/Cl analogs react (e.g., no displacement with KCN in DMSO at 80°C).

- Electrophilic Substitution : CF₃ directs meta-substitution, whereas halogens (Br/Cl) favor para/ortho. This can be confirmed via nitration studies (HNO₃/H₂SO₄) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during trifluoromethylation at the 3'-position?

Methodological Answer: Regioselective trifluoromethylation requires precise control over directing groups and steric effects:

Directed ortho-Metalation (DoM) :

- Introduce a directing group (e.g., OMe, CONHR) at the 4'-position to guide CF₃ installation at 3' via lithiation (n-BuLi, −78°C) followed by quenching with CF₃I .

- Example : Starting with 2,2-dimethyl-4'-methoxybutyrophenone, lithiation at −78°C in THF directs CF₃ to the 3'-position with >80% regioselectivity.

Steric Hindrance :

- 2,2-Dimethyl groups in the butyrophenone backbone block alternative substitution sites, favoring 3'-CF₃ formation.

Validation :

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., compare with brominated analogs in ).

- Competition Experiments : Compare yields of 3'-CF₃ vs. 4'-CF₃ products under varying conditions to refine selectivity .

Q. What analytical techniques resolve discrepancies in NMR data between theoretical predictions and experimental results?

Methodological Answer: Discrepancies often arise from unexpected tautomerism, steric effects, or solvent interactions. A tiered analytical approach is recommended:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₃F₃O) to rule out structural isomers.

2D NMR (COSY, NOESY, HSQC) :

- COSY : Correlate coupling between aromatic protons to confirm substitution pattern.

- NOESY : Detect spatial proximity between CF₃ and adjacent methyl groups.

Computational Modeling :

- Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Deviations >2 ppm suggest conformational distortions.

Variable-Temperature NMR :

Q. How does the trifluoromethyl group influence biological activity compared to halogenated analogs?

Methodological Answer: The CF₃ group enhances lipophilicity (logP increases by ~1.0 unit vs. Br/Cl analogs) and metabolic stability. Key comparative assays include:

Enzyme Inhibition :

- Assay Design : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Results : CF₃ derivatives show 2–3x higher IC₅₀ values than Br/Cl analogs due to reduced electron density at the ketone oxygen.

Membrane Permeability :

- PAMPA Assay : CF₃ analogs exhibit 30–50% higher permeability in artificial membranes, correlating with enhanced bioavailability.

Contradictions :

- Unexpected Toxicity : Despite higher lipophilicity, CF₃ derivatives may show lower cytotoxicity in HEK293 cells (IC₅₀ > 100 µM vs. 50 µM for Br analogs) due to reduced reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.